molecular formula C8H11N3O3 B11692687 Ethanol, 2-(3-amino-4-nitrophenylamino)-

Ethanol, 2-(3-amino-4-nitrophenylamino)-

Cat. No.: B11692687
M. Wt: 197.19 g/mol
InChI Key: BQMGIXCIUJBQPL-UHFFFAOYSA-N
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Description

2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H11N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a nitro group, and an ethanol moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol typically involves the reaction of 3-amino-4-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and high efficiency. The industrial production process also incorporates purification steps, such as crystallization and filtration, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted ethanols. These products have diverse applications in various fields .

Scientific Research Applications

2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(3-amino-4-nitroanilino)ethanol

InChI

InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2

InChI Key

BQMGIXCIUJBQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-]

Origin of Product

United States

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